molecular formula C11H7BrN2O2 B1468036 2-(3-Bromophenyl)pyrimidine-4-carboxylic acid CAS No. 1315362-22-1

2-(3-Bromophenyl)pyrimidine-4-carboxylic acid

Cat. No. B1468036
CAS RN: 1315362-22-1
M. Wt: 279.09 g/mol
InChI Key: MUZIDNSSLCHVDA-UHFFFAOYSA-N
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Description

“2-(3-Bromophenyl)pyrimidine-4-carboxylic acid” is a chemical compound that contains a pyrimidine ring, a bromophenyl group, and a carboxylic acid group . It is related to other compounds such as “2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid” and “4-Pyrimidinecarboxylic acid” which have been studied for their various properties .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

In the realm of drug discovery , 2-(3-Bromophenyl)pyrimidine-4-carboxylic acid serves as a crucial building block for the synthesis of various pharmacologically active compounds. Its pyrimidine core is a common motif in many drugs, acting as a kinase inhibitor due to its ability to mimic the adenine fragment of ATP . This compound can be utilized to develop new medications with potential applications in treating diseases like cancer, where kinase inhibitors play a significant role in targeted therapies .

Organic Synthesis

As an intermediate in organic synthesis , this compound is valuable for constructing complex molecules. Its reactive sites allow for various chemical transformations, enabling the creation of a diverse array of pyrimidine derivatives. These derivatives are essential for synthesizing compounds with antiviral, antibacterial, and anti-inflammatory properties .

Material Science

In material science , 2-(3-Bromophenyl)pyrimidine-4-carboxylic acid’s functional groups facilitate the deposition of molecules on surfaces at room temperature, leading to hierarchical polymerization . This property is particularly useful in developing new materials with specific characteristics, such as enhanced durability or electrical conductivity.

Biochemistry

In biochemistry , this compound’s derivatives may be used to study enzyme inhibition, receptor binding, and signal transduction pathways. Its structural similarity to nucleotides makes it a candidate for probing biochemical processes, potentially leading to insights into cellular functions and the development of diagnostic tools .

Pharmacology

The pyrimidine ring of 2-(3-Bromophenyl)pyrimidine-4-carboxylic acid is a scaffold for developing drugs with a wide range of therapeutic effects. It has been explored for its anti-inflammatory properties, where it shows potential in inhibiting key inflammatory mediators, which could lead to new treatments for chronic inflammatory conditions .

Analytical Chemistry

In analytical chemistry , this compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. Its well-defined structure and properties make it suitable for method development and calibration, ensuring accurate and precise analytical measurements .

properties

IUPAC Name

2-(3-bromophenyl)pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O2/c12-8-3-1-2-7(6-8)10-13-5-4-9(14-10)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZIDNSSLCHVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)pyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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